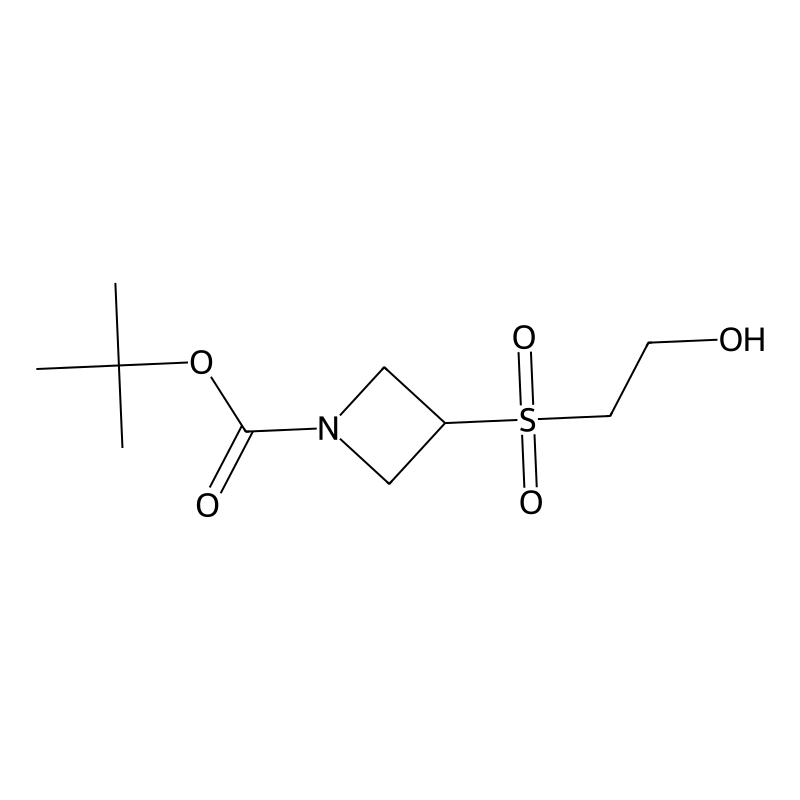

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS number 1648864-55-4. Its molecular formula is , and it has a molecular weight of 265.33 g/mol. The compound features a tert-butyl group, an azetidine ring, and a sulfonyl moiety, which contribute to its unique chemical properties. The InChIKey for this compound is AIYSARHJAXEYGZ-UHFFFAOYSA-N, and it can be found in databases such as PubChem under the ID 101043693 .

Precursor for Medicinal Chemistry

The molecule possesses an azetidine ring, a four-membered nitrogen-containing heterocycle. This ring structure is present in several bioactive molecules, including some FDA-approved drugs. Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate could potentially serve as a building block for the synthesis of novel drug candidates targeting various therapeutic areas [].

Probe for Biological Studies

The molecule also incorporates a sulfonyl group (SO2) and a hydroxyl group (OH). These functional groups can participate in interactions with biological molecules like enzymes or receptors. Researchers might utilize Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate as a probe to study these interactions and gain insights into cellular processes.

The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. One common approach includes:

- Formation of the Azetidine Ring: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to form the azetidine structure.

- Introduction of the Sulfonyl Group: This can be achieved through sulfonation reactions where sulfonic acids or sulfonyl chlorides react with the azetidine intermediate.

- Carboxylation: The final step involves introducing the carboxylate group, usually through esterification or carboxylic acid addition reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs, particularly in treating infections or cancer.

- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: Its biological activity may lend itself to use in agrochemicals for pest control or plant growth regulation.

Interaction studies involving tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate could focus on its binding affinity with various biological targets such as enzymes or receptors. Researchers often utilize techniques like molecular docking simulations and in vitro assays to explore these interactions, assessing how the compound affects biological pathways.

Several compounds share structural similarities with tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate. Some notable examples include:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Tert-butyl 3-(ethylsulfonyl)azetidine-1-carboxylate | 1820707-97-8 | 0.97 | Ethyl instead of hydroxyethyl group |

| Tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate | 1820686-28-9 | 0.95 | Contains a tert-butyl sulfonamide |

| N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine | 1648864-57-6 | 0.92 | Contains a different sulfonic acid derivative |

These compounds demonstrate variations in their substituents while retaining similar core structures, which may influence their reactivity and biological activity .

Retrosynthetic Analysis

The retrosynthetic analysis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate reveals three primary disconnection strategies [1]. The target compound can be dissected into key structural fragments: the tert-butyl carbamate protecting group, the four-membered azetidine ring, and the 2-hydroxyethyl sulfonyl substituent. The most logical retrosynthetic approach involves disconnection at the sulfonyl bond, leading to tert-butyl azetidine-1-carboxylate as the core scaffold and 2-hydroxyethyl sulfonyl chloride as the electrophilic partner .

Alternative retrosynthetic pathways include ring formation strategies where the azetidine core is constructed through cyclization reactions of appropriately functionalized linear precursors. The hydroxyethyl sulfonyl group can be introduced either before or after ring closure, depending on the selected synthetic route [3]. The tert-butyl carbamate functionality serves as both a protecting group and an activating element for subsequent transformations, requiring careful consideration of reaction conditions to prevent unwanted deprotection [4].

Starting Materials and Reagents

The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate requires several key starting materials and reagents. The primary building blocks include tert-butyl azetidine-1-carboxylate, which serves as the core scaffold, and 2-hydroxyethyl sulfonyl chloride as the sulfonylating agent . The azetidine precursor can be obtained commercially or synthesized through established methodologies involving cyclization of appropriate amino alcohol derivatives [5].

Essential reagents for the synthesis include various bases such as triethylamine, diisopropylethylamine, or sodium hydride, which facilitate the nucleophilic substitution reaction . Solvents commonly employed include dichloromethane, tetrahydrofuran, and acetonitrile, selected based on their ability to dissolve reactants and maintain reaction conditions [3]. Additional reagents may include protecting group reagents, oxidizing agents for functional group transformations, and purification aids such as silica gel for chromatographic separations [6].

| Starting Material | Availability | Cost | Purity Requirements |

|---|---|---|---|

| Tert-butyl azetidine-1-carboxylate | Commercial | Moderate | >95% |

| 2-Hydroxyethyl sulfonyl chloride | Commercial | Moderate | >98% |

| Triethylamine | Commercial | Low | >99% |

| Dichloromethane | Commercial | Low | Anhydrous |

| Tetrahydrofuran | Commercial | Low | Anhydrous |

Primary Synthetic Routes

Sulfonylation Approaches

The most direct approach to tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate involves sulfonylation of the pre-formed azetidine ring. This strategy typically employs tert-butyl azetidine-1-carboxylate as the nucleophilic component and 2-hydroxyethyl sulfonyl chloride as the electrophilic sulfonylating agent . The reaction proceeds through nucleophilic substitution at the sulfonyl center, with the azetidine nitrogen attacking the electrophilic sulfur atom.

The sulfonylation reaction is commonly performed under basic conditions using tertiary amines such as triethylamine or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction [6]. Reaction temperatures are typically maintained between 0°C and room temperature to prevent decomposition of the azetidine ring or unwanted side reactions [7]. The choice of solvent significantly influences reaction efficiency, with dichloromethane and tetrahydrofuran being preferred due to their ability to dissolve both reactants and maintain anhydrous conditions .

Optimization studies have demonstrated that the stoichiometry of reagents plays a crucial role in reaction success. Typically, a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) is employed to ensure complete conversion of the azetidine starting material [8]. The base is usually used in 1.5-2.0 equivalent excess to neutralize both the hydrogen chloride generated and any residual acid impurities in the reagents [6].

Azetidine Ring Formation Strategies

Alternative synthetic approaches focus on constructing the azetidine ring system after installation of the sulfonyl functionality. These strategies typically involve cyclization of appropriately functionalized linear precursors containing the sulfonyl group [3]. The ring closure can be achieved through various mechanisms, including intramolecular nucleophilic substitution, radical cyclization, or metal-catalyzed processes [9].

One prominent approach involves the use of 3,4-epoxy amines as cyclization precursors. Under lanthanum(III) triflate catalysis, these substrates undergo regioselective intramolecular aminolysis to form the azetidine ring [3] [10]. The reaction proceeds through a 4-exo-tet cyclization mechanism, with the Lewis acid catalyst activating the epoxide for nucleophilic attack by the amino group. This methodology demonstrates high functional group tolerance and can accommodate various sulfonyl substituents [11].

Radical-mediated cyclization represents another viable approach for azetidine ring construction. These methods often employ photochemical activation to generate reactive radical intermediates that undergo cyclization through strain-release mechanisms [12] [13]. The radical approach offers advantages in terms of mild reaction conditions and functional group compatibility, making it particularly suitable for complex substrates containing sensitive functionalities [14].

Hydroxyethyl Incorporation Methods

The introduction of the hydroxyethyl group can be achieved through several methodologies, depending on the overall synthetic strategy. Direct alkylation approaches involve the use of 2-hydroxyethyl halides or activated derivatives such as tosylates or mesylates [15]. These reactions typically require strong bases and can suffer from competing elimination reactions, particularly at elevated temperatures.

Alternative approaches involve the use of epoxide ring-opening reactions with ethylene oxide or ethylene glycol derivatives [3]. These methods offer advantages in terms of regioselectivity and functional group compatibility, although they may require specialized handling procedures due to the volatility and toxicity of ethylene oxide [11]. The choice of nucleophile and reaction conditions significantly influences the outcome of these transformations.

Oxidation strategies represent another viable approach for hydroxyethyl incorporation. Starting from ethyl or vinyl precursors, oxidation with appropriate reagents can introduce the hydroxyl functionality [5]. Common oxidizing agents include osmium tetroxide, potassium permanganate, and various peroxide-based systems. The selection of oxidizing conditions must consider the stability of the azetidine ring and other functional groups present in the molecule.

Boc Protection Protocols

The tert-butyloxycarbonyl (Boc) protecting group serves multiple functions in the synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate. Installation of the Boc group typically occurs early in the synthetic sequence to protect the azetidine nitrogen from unwanted reactions and to modulate the electronic properties of the heterocycle [16]. The protection is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate [17].

The Boc group demonstrates excellent stability under the reaction conditions typically employed in azetidine synthesis, including basic conditions and moderate temperatures [4]. However, care must be taken to avoid strongly acidic conditions, which can lead to premature deprotection and potential decomposition of the azetidine ring [16]. The electronic effects of the Boc group also influence the reactivity of the azetidine nitrogen, generally decreasing its nucleophilicity compared to the free amine.

Alternative protecting groups such as the thiocarbamate derivatives (Botc) have been explored for azetidine chemistry, offering complementary reactivity patterns and deprotection conditions [16]. The choice of protecting group depends on the specific synthetic requirements and the compatibility with other transformations in the synthetic sequence.

Alternative Synthetic Pathways

Lanthanum(III) Triflate Catalyzed Synthesis

Lanthanum(III) triflate has emerged as a powerful catalyst for azetidine synthesis through intramolecular cyclization reactions [3] [10]. This methodology involves the use of cis-3,4-epoxy amines as starting materials, which undergo regioselective aminolysis under the influence of the Lewis acid catalyst. The reaction proceeds with high selectivity for the 4-exo-tet cyclization mode, leading to azetidine formation rather than the competing 5-endo-tet process that would produce pyrrolidines [11].

The lanthanum triflate catalyzed approach offers several advantages, including high functional group tolerance, mild reaction conditions, and excellent regioselectivity [18]. The catalyst can accommodate various substituents on the epoxide ring, including sulfonyl groups, making it potentially applicable to the synthesis of the target compound. Optimization studies have demonstrated that the reaction proceeds efficiently in refluxing 1,2-dichloroethane, with reaction times typically ranging from 2-4 hours [11].

Mechanistic studies suggest that the lanthanum center coordinates to both the epoxide oxygen and the amino nitrogen, facilitating the cyclization process [18]. The high selectivity for azetidine formation over pyrrolidine formation appears to be dependent on the stereochemistry of the epoxide, with cis-isomers favoring the 4-exo-tet process. This methodology has been successfully applied to the synthesis of various functionalized azetidines with yields typically ranging from 70-95% [10].

Radical-Mediated Approaches

Radical-mediated synthetic approaches have gained significant attention for azetidine synthesis due to their ability to operate under mild conditions and their compatibility with various functional groups [12] [13]. These methods typically involve the generation of carbon-centered radicals through photochemical or thermal activation, followed by cyclization through strain-release mechanisms [14].

One particularly promising approach involves the use of azabicyclo[1.1.0]butanes as starting materials, which undergo radical strain-release reactions to form azetidines [12]. The process involves the generation of sulfonyl radicals through photochemical activation, which then react with the strained bicyclic system to produce the desired azetidine products [13]. This methodology offers advantages in terms of selectivity and functional group tolerance, making it suitable for complex synthetic targets [14].

Copper-catalyzed photoinduced radical cyclization represents another viable approach for azetidine synthesis [9]. This methodology employs ynamides as starting materials, which undergo 4-exo-dig cyclization under blue LED irradiation in the presence of copper photocatalysts. The process demonstrates high regioselectivity and can accommodate various substituents, making it potentially applicable to the synthesis of sulfonyl-substituted azetidines [9].

The radical approach offers several advantages over traditional cyclization methods, including milder reaction conditions, reduced dependence on strongly basic conditions, and the ability to form sterically hindered products [12]. However, these methods may require specialized photochemical equipment and careful optimization of reaction parameters to achieve optimal yields [13].

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate requires careful consideration of several factors. Heat transfer becomes a critical parameter at larger scales, as the sulfonylation reaction is moderately exothermic and can lead to thermal runaway if not properly controlled . Industrial reactors must incorporate efficient cooling systems and temperature monitoring to maintain reaction temperatures within the optimal range [19].

Mixing and mass transfer considerations become increasingly important at larger scales, as inadequate mixing can lead to local concentration gradients and reduced reaction efficiency [20]. The choice of impeller design and stirring speed must be optimized to ensure proper mixing without excessive mechanical stress on the azetidine ring. Reaction monitoring through online analytical techniques becomes essential for maintaining consistent product quality and yield [19].

Solvent selection for industrial synthesis must balance effectiveness with cost and environmental considerations. While dichloromethane and tetrahydrofuran are commonly used at laboratory scale, industrial processes may require evaluation of alternative solvents that offer better safety profiles and lower costs [21]. Solvent recovery and recycling systems become economically important at larger scales, requiring investment in distillation and purification equipment [22].

| Scale Factor | Laboratory Scale | Industrial Scale | Key Considerations |

|---|---|---|---|

| Reaction Temperature | Precise control | Heat transfer challenges | Thermal runaway prevention |

| Mixing | Efficient stirring | Impeller design critical | Mass transfer optimization |

| Solvent Selection | Research-grade | Cost-effective alternatives | Recovery and recycling |

| Purification | Column chromatography | Crystallization/distillation | Continuous processing |

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate aligns with the principles of green chemistry [21]. Solvent-free synthesis represents one approach to reducing environmental impact, although applications to azetidine chemistry remain limited [23]. Mechanochemical approaches involving ball milling or grinding techniques have shown promise for certain heterocycle syntheses but require further development for azetidine applications [21].

Microwave-assisted synthesis offers advantages in terms of reduced reaction times and energy consumption [23]. The rapid heating achievable with microwave irradiation can be particularly beneficial for cyclization reactions, potentially improving yields while reducing overall energy requirements [21]. However, the application of microwave technology to azetidine synthesis requires careful optimization to prevent decomposition of the strained ring system.

Flow chemistry represents a promising approach for sustainable azetidine synthesis, offering advantages in terms of reaction control, safety, and waste reduction [22]. Continuous flow systems allow for precise control of reaction parameters and can facilitate the use of hazardous reagents under safer conditions [19]. The integration of inline purification and monitoring systems can further enhance the sustainability of the process [22].

Water-based reaction systems, while challenging for azetidine synthesis due to solubility limitations, represent an important area for future development [21]. The use of water as a reaction medium can significantly reduce the environmental impact of the synthesis, although it may require the development of new catalyst systems and reaction conditions [23].

Purification Techniques and Challenges

The purification of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate presents several challenges due to the polar nature of the compound and the potential for degradation under harsh conditions [24]. Column chromatography remains the most versatile purification method, typically employing silica gel with gradient elution systems ranging from hexane/ethyl acetate to more polar solvent combinations [6]. The choice of eluent system must balance resolution with the stability of the azetidine ring.

Crystallization represents an attractive purification method when applicable, offering advantages in terms of scalability and cost-effectiveness [25]. The formation of suitable crystalline forms may require screening of various solvents and crystallization conditions. The polar nature of the hydroxyethyl sulfonyl group can facilitate crystallization from polar solvents, although the tert-butyl carbamate group may influence crystal packing [25].

Preparative high-performance liquid chromatography (HPLC) offers high resolution separation capabilities and is particularly useful for removing closely related impurities [26]. However, the method is expensive and typically limited to smaller scales. The choice of stationary phase and mobile phase must consider the stability of the azetidine ring under the chromatographic conditions [24].

Distillation is generally not applicable to azetidine derivatives due to their thermal instability [27]. The strained nature of the four-membered ring makes these compounds susceptible to decomposition at elevated temperatures, limiting the use of thermal purification methods. Alternative approaches such as sublimation are rarely applicable due to the polar nature of the target compound.

| Purification Method | Applicability | Advantages | Limitations | Typical Recovery (%) |

|---|---|---|---|---|

| Column Chromatography | High | Versatile, high purity | Solvent intensive | 70-90 |

| Crystallization | Moderate | Cost-effective, scalable | Requires suitable crystal form | 80-95 |

| Preparative HPLC | High | High resolution | Expensive, limited scale | 85-95 |

| Distillation | Low | Solvent-free product | Thermal instability | Not applicable |